
2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is an organic compound with the molecular formula C10H8F2O2 It is characterized by the presence of two fluorine atoms and a hydroxyphenyl group attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one typically involves multi-step chemical reactions. One common method includes the reaction of 2-hydroxyacetophenone with difluoromethyl ketone under specific conditions to introduce the difluoro group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common
生物活性
2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Anticancer Activity
Recent studies have highlighted the significant anticancer effects of this compound (referred to as compound d1). Its efficacy was evaluated against various human cancer cell lines, including HeLa, HCT116, HT29, MDA-MB-231, MCF-7, and SKBR3.
In Vitro Studies
The compound exhibited an IC50 range of 5.58 to 11.13 μM , indicating a strong antiproliferative effect on HeLa cells. The mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Key findings include:
- BAX and Bcl-2 Regulation : Compound d1 significantly increased the expression of pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2 in HeLa cells. This shift promotes apoptosis by disrupting the balance between these proteins .
- Caspase Activation : The treatment led to the activation of Caspase 3 and Caspase 9, which are crucial for executing the apoptotic process. Western blot analysis confirmed the cleavage of PARP (Poly (ADP-ribose) polymerase), indicating active apoptosis .
In Vivo Studies
In vivo assessments using an Ehrlich Ascites Carcinoma (EAC) model demonstrated that compound d1 inhibited tumor growth and extended the lifespan of treated mice without significant toxicity. The compound's antiangiogenic properties were also noted, as it inhibited the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and affected downstream MAPK signaling pathways .
The biological activity of this compound can be summarized through its interactions with key cellular pathways:
Case Studies
A notable study conducted on HeLa cells demonstrated that treatment with compound d1 resulted in:
- A statistically significant increase in BAX expression levels.
- A decrease in Bcl-2 levels, confirming its role in promoting apoptosis.
The study utilized quantitative PCR and western blot techniques to validate these findings, showcasing the compound's potential as an effective anticancer agent .
科学的研究の応用
Medicinal Applications
Antibacterial Activity
Research indicates that 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one exhibits significant antibacterial properties. A study highlighted its effectiveness against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like tetracycline and erythromycin with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL . This suggests that the compound could be a promising candidate for developing new antibacterial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In various studies, it was shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation . The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease treatments.
Pharmaceutical Development
Formulation and Delivery Systems
The solid forms of related compounds have been explored for their pharmaceutical applications, particularly in treating cystic fibrosis and other CFTR-mediated diseases. The development of solid dispersions containing this compound has been studied to enhance solubility and bioavailability . This approach could improve drug delivery systems significantly.
Combination Therapies
The compound is being evaluated in combination with other therapeutic agents such as mucolytics and bronchodilators to enhance treatment efficacy for respiratory diseases . This multi-faceted approach aims to address the complex nature of such diseases by targeting multiple pathways simultaneously.
Case Studies
特性
IUPAC Name |
2,2-difluoro-1-(2-hydroxyphenyl)but-3-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-2-10(11,12)9(14)7-5-3-4-6-8(7)13/h2-6,13H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODOCVEEGYGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)C1=CC=CC=C1O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。